![molecular formula C21H21N3O4S B2448500 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 899945-17-6](/img/structure/B2448500.png)
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
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Description
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide is a novel compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Chemoselective Protection/Deprotection of Amino Groups
The chemoselective nature of 2-methoxyphenyl isocyanate makes it a valuable reagent for protecting and deprotecting amino groups. Here’s how it works:
Amine Protection: Organic amines are typically protected using carbamate bonds. However, 2-methoxyphenyl isocyanate introduces a novel approach. It forms a stable urea linkage, which acts as a protecting group for amino functionalities. The advantage lies in the stability of this linkage under acidic, alkaline, and aqueous conditions . This stability ensures that the protecting group remains intact during various synthetic steps.
Blatter Radical with Disrupted π-Stacking
The compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (often referred to as 2) is a Blatter radical with an intriguing structure-to-magnetism correlation. Key features include:
- Orthogonal 2-Methoxyphenyl Group : The nearly orthogonal orientation of the 2-methoxyphenyl group disrupts the formation of π-stacked columns typically observed in organic radicals. This unique structural aspect impacts its magnetic properties and behavior .
Alpha1-Adrenergic Receptor Antagonists
In pharmacology, derivatives of 2-methoxyphenylpiperazine have been investigated as alpha1-adrenergic receptor antagonists. These compounds exhibit potential therapeutic effects in conditions like hypertension and benign prostatic hyperplasia. Notable examples include trazodone, naftopidil, and urapidil .
properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)24-13-12-22-20(21(24)26)29-14-19(25)23-17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJYKHXXYIXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
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